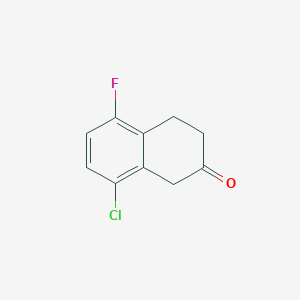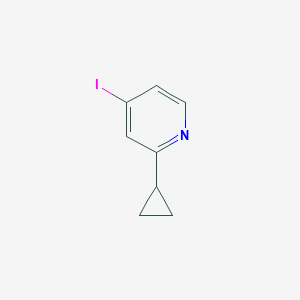
2-Cyclopropyl-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the second position and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-iodopyridine typically involves the iodination of 2-cyclopropylpyridine. One common method is the halogen-metal exchange reaction, where 2-cyclopropylpyridine is treated with a metal halide, such as lithium iodide, under controlled conditions . Another approach involves the direct iodination of 2-cyclopropylpyridine using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed for the efficient synthesis of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Oxidation and Reduction: The cyclopropyl group can undergo oxidation to form cyclopropyl ketones or reduction to form cyclopropyl alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with boronic acids or alkenes, are commonly used in these reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-cyclopropyl-4-substituted pyridines.
Cross-Coupling: Formation of biaryl or alkylated pyridine derivatives.
Oxidation/Reduction: Formation of cyclopropyl ketones or alcohols.
Scientific Research Applications
2-Cyclopropyl-4-iodopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds targeting various diseases.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyridine ring and the cyclopropyl group . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Similar structure but lacks the cyclopropyl group.
4-Iodopyridine: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylpyridine: Similar structure but lacks the iodine atom.
Uniqueness
2-Cyclopropyl-4-iodopyridine is unique due to the presence of both the cyclopropyl group and the iodine atom on the pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
Molecular Formula |
C8H8IN |
|---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2-cyclopropyl-4-iodopyridine |
InChI |
InChI=1S/C8H8IN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
NYGSBQBCZREQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


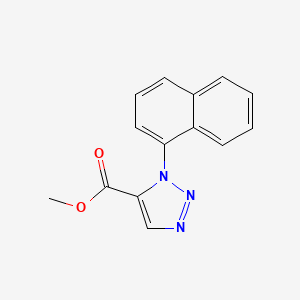
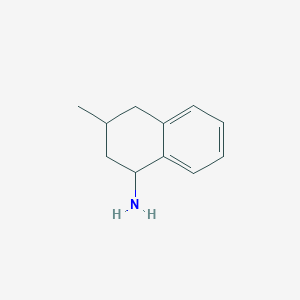
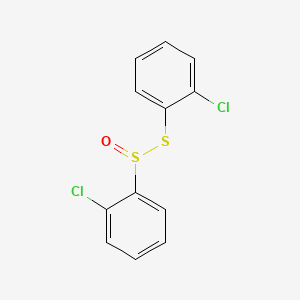
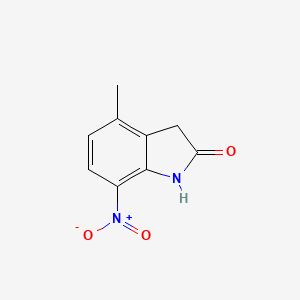
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)


![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)

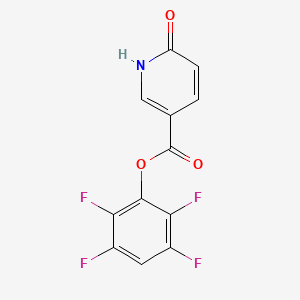
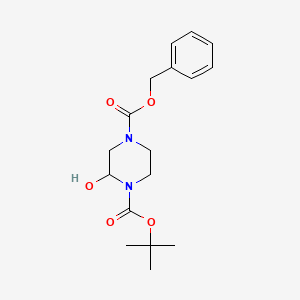

![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
